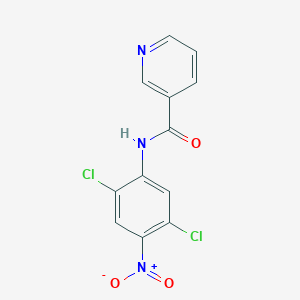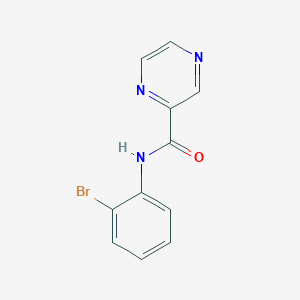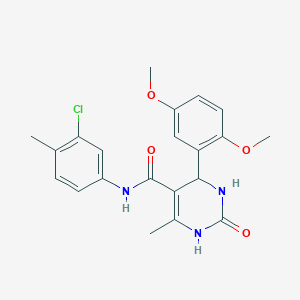
N-(2,5-dichloro-4-nitrophenyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dichloro-4-nitrophenyl)nicotinamide, also known as DCPNI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCPNI is a yellow crystalline substance that is soluble in organic solvents.
Mechanism of Action
The mechanism of action of N-(2,5-dichloro-4-nitrophenyl)nicotinamide involves the inhibition of various enzymes and pathways involved in cellular processes. N-(2,5-dichloro-4-nitrophenyl)nicotinamide has been shown to inhibit the activity of matrix metalloproteinases, acetylcholinesterase, and cyclooxygenase-2, among others. This inhibition leads to the modulation of cellular processes such as apoptosis, immune response, and inflammation.
Biochemical and Physiological Effects:
N-(2,5-dichloro-4-nitrophenyl)nicotinamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(2,5-dichloro-4-nitrophenyl)nicotinamide induces apoptosis, which leads to the inhibition of cell growth and proliferation. In neurology, N-(2,5-dichloro-4-nitrophenyl)nicotinamide has neuroprotective effects by reducing the production of reactive oxygen species and inhibiting the activity of acetylcholinesterase. In immunology, N-(2,5-dichloro-4-nitrophenyl)nicotinamide modulates the immune response by inhibiting the activity of cyclooxygenase-2.
Advantages and Limitations for Lab Experiments
N-(2,5-dichloro-4-nitrophenyl)nicotinamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in organic solvents, making it easy to work with in the lab. However, N-(2,5-dichloro-4-nitrophenyl)nicotinamide has some limitations as well. It is toxic and requires careful handling. It is also expensive, which can limit its use in some experiments.
Future Directions
There are several future directions for the study of N-(2,5-dichloro-4-nitrophenyl)nicotinamide. In cancer research, further studies can be conducted to determine the efficacy of N-(2,5-dichloro-4-nitrophenyl)nicotinamide in inhibiting the growth of different types of cancer cells. In neurology, studies can be conducted to determine the potential of N-(2,5-dichloro-4-nitrophenyl)nicotinamide in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, studies can be conducted to determine the potential of N-(2,5-dichloro-4-nitrophenyl)nicotinamide in modulating the immune response in autoimmune diseases.
Conclusion:
In conclusion, N-(2,5-dichloro-4-nitrophenyl)nicotinamide is a chemical compound that has potential applications in various fields such as cancer research, neurology, and immunology. Its mechanism of action involves the inhibition of various enzymes and pathways involved in cellular processes. N-(2,5-dichloro-4-nitrophenyl)nicotinamide has several advantages for lab experiments but also has limitations such as toxicity and cost. Further studies are needed to determine the potential of N-(2,5-dichloro-4-nitrophenyl)nicotinamide in various fields and to develop new applications for this promising compound.
Synthesis Methods
The synthesis of N-(2,5-dichloro-4-nitrophenyl)nicotinamide involves the reaction of 2,5-dichloro-4-nitroaniline and nicotinoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is purified through recrystallization to obtain pure N-(2,5-dichloro-4-nitrophenyl)nicotinamide.
Scientific Research Applications
N-(2,5-dichloro-4-nitrophenyl)nicotinamide has been extensively studied for its potential applications in various fields such as cancer research, neurology, and immunology. In cancer research, N-(2,5-dichloro-4-nitrophenyl)nicotinamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the invasion and metastasis of cancer cells.
In neurology, N-(2,5-dichloro-4-nitrophenyl)nicotinamide has been shown to have neuroprotective effects by reducing the production of reactive oxygen species and inhibiting the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. In immunology, N-(2,5-dichloro-4-nitrophenyl)nicotinamide has been shown to modulate the immune response by inhibiting the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
properties
IUPAC Name |
N-(2,5-dichloro-4-nitrophenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3O3/c13-8-5-11(17(19)20)9(14)4-10(8)16-12(18)7-2-1-3-15-6-7/h1-6H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSSJVQGKHHWRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC(=C(C=C2Cl)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichloro-4-nitrophenyl)pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{5-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5142858.png)


![2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-N-isopropylbenzamide](/img/structure/B5142871.png)
![4-methyl-2-{3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B5142882.png)
![(2R*,6R*)-2-allyl-1-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B5142890.png)
![2,4-dichloro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5142895.png)
![7-[(4-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5142900.png)

![2-(2-methoxyphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5142915.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5142921.png)
![4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5142929.png)
![1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5142941.png)
![1-allyl-5-{2-[(3-nitrobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5142945.png)